molecular formula C17H14O6 B1250558 Dioscorealide A

Dioscorealide A

Cat. No. B1250558
M. Wt: 314.29 g/mol
InChI Key: FBIOTKKGJNFUMI-KRWDZBQOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dioscorealide A is a natural product found in Dioscorea membranacea with data available.

Scientific Research Applications

Anti-Inflammatory and Anti-Cancer Properties

  • Dioscorealide B , closely related to Dioscorealide A, has been shown to suppress nitric oxide production and inflammatory cytokine expression in macrophages. This suggests potential anti-inflammatory and anti-cancer applications (Hiransai et al., 2010).

Enhancement in Production

  • Research has focused on enhancing the production of Dioscorealide B in Dioscorea membranacea. This involves the use of elicitors like jasmonic acid (JA) and salicylic acid (SA) to increase its content in shoot cultures (Jirakiattikul et al., 2020).

Cytotoxic Effects on Cancer Cells

  • Dioscorealide B has been found to exhibit cytotoxic effects on breast cancer cells, suggesting its potential as a chemotherapeutic agent. It appears to induce apoptosis in cancer cells, particularly through the intrinsic apoptotic pathway (Saekoo et al., 2010).

Apoptosis Induction in Breast Cancer

  • Further studies on Dioscorealide B have shown its ability to induce apoptosis in MCF-7 human breast cancer cells. This is achieved through the modulation of proteins involved in apoptotic pathways, highlighting its potential in breast cancer treatment (Saekoo et al., 2010).

Dioscorealides in Traditional Medicine

  • Dioscorealides, including Dioscorealide A, have been identified as cytotoxic compounds from Dioscorea membranacea, a plant used in traditional medicine. These compounds contribute to the plant's anticancer properties (Itharat et al., 2003).

Other Research on Dioscorea Species

  • While not directly related to Dioscorealide A, extensive research has been conducted on various Dioscorea species, focusing on their pharmacological properties, including anti-neuroinflammatory and neuroprotective activities (Woo et al., 2014).

properties

Product Name

Dioscorealide A

Molecular Formula

C17H14O6

Molecular Weight

314.29 g/mol

IUPAC Name

(6S)-5,6,10-trimethoxy-3,7-dioxatetracyclo[6.6.2.04,15.012,16]hexadeca-1(15),4,8(16),9,11,13-hexaen-2-one

InChI

InChI=1S/C17H14O6/c1-19-9-6-8-4-5-10-13-12(8)11(7-9)22-17(21-3)15(20-2)14(13)23-16(10)18/h4-7,17H,1-3H3/t17-/m0/s1

InChI Key

FBIOTKKGJNFUMI-KRWDZBQOSA-N

Isomeric SMILES

CO[C@@H]1C(=C2C3=C(C=CC4=CC(=CC(=C43)O1)OC)C(=O)O2)OC

Canonical SMILES

COC1C(=C2C3=C(C=CC4=CC(=CC(=C43)O1)OC)C(=O)O2)OC

synonyms

dioscorealide A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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